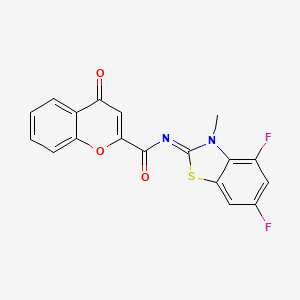![molecular formula C16H18N2O4 B2560051 Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate CAS No. 2361695-18-1](/img/structure/B2560051.png)
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate, also known as MPBC, is a synthetic compound that has gained attention in the scientific community due to its potential use in drug discovery and development. MPBC is a pyrrolidine derivative that has shown promising results in various studies related to the treatment of cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate is not fully understood. However, it has been suggested that it may act through multiple pathways. Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. Activation of the Nrf2 pathway has been shown to protect neuronal cells against oxidative stress.
Biochemical and Physiological Effects
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which leads to the induction of cell cycle arrest and apoptosis in cancer cells. Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to protect neuronal cells against oxidative stress and cell death.
实验室实验的优点和局限性
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to have a high potency against cancer cell lines, making it an attractive lead compound for drug discovery and development. However, there are also limitations to using Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate in lab experiments. It has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. In addition, the mechanism of action of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate is not fully understood, which makes it difficult to optimize its activity and selectivity.
未来方向
There are several future directions for the study of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate. One direction is to further study its anti-cancer activity in vivo, particularly in animal models of cancer. Another direction is to optimize the pharmacokinetic properties of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate to improve its efficacy and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate and its potential targets. Finally, Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate can be used as a lead compound for the development of novel drugs that target cancer, inflammation, and neurological disorders.
合成方法
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-aminobenzoic acid with 2-acetyl-1-pyrroline to form an intermediate, which is then reacted with methyl chloroformate to yield Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate. The final product is obtained after purification through column chromatography.
科学研究应用
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has shown potential as a lead compound in drug discovery and development. It has been studied extensively in vitro and in vivo for its anti-cancer, anti-inflammatory, and neuroprotective properties. Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to protect neuronal cells against oxidative stress and cell death.
属性
IUPAC Name |
methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-14(19)17-13-6-4-11(5-7-13)15(20)18-9-8-12(10-18)16(21)22-2/h3-7,12H,1,8-10H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNVZCNNBLTKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-7-{3-[3-methyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2559968.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2559969.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2559970.png)
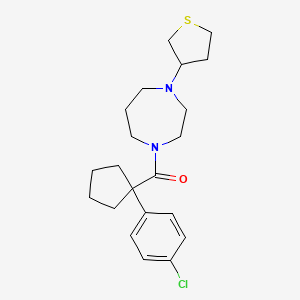
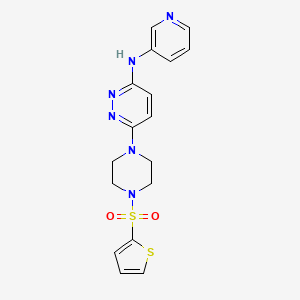
![N-[2-(4-fluorophenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2559974.png)
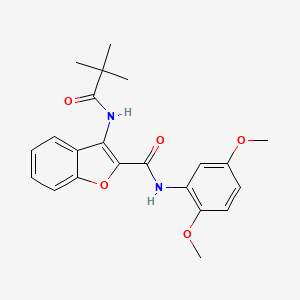

![[(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one](/img/structure/B2559981.png)
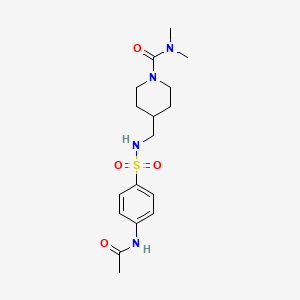
![Imidazo[1,2-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2559987.png)
![6-(4-fluorophenyl)-N-(2-methoxyphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2559988.png)
![8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2559989.png)
